Home > Products > Screening Compounds P49145 > 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride
6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride -

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride

Catalog Number: EVT-15230699
CAS Number:
Molecular Formula: C22H28BrCl2N7O
Molecular Weight: 557.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one, commonly referred to by its chemical name, is a complex organic compound with notable pharmacological properties. It is classified as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, making it relevant in the context of cancer treatment, particularly breast cancer. The compound has a CAS number of 851067-56-6 and is recognized as an impurity of Palbociclib, an experimental drug developed by Pfizer for oncology applications .

Source and Classification

This compound can be sourced from various chemical suppliers and is classified under the broader category of pyrido[2,3-d]pyrimidines. Its structural complexity includes multiple heteroatoms and functional groups that contribute to its biological activity. The molecular formula is C22H26BrN7OC_{22}H_{26}BrN_{7}O with a molecular weight of approximately 484.39 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one can be achieved through several synthetic routes. One common method involves the condensation reaction between appropriate pyrimidine derivatives and piperazine derivatives. Specifically, the precursor compounds are reacted under controlled conditions to form the desired product through the formation of amide bonds.

The synthesis can be summarized as follows:

  1. Formation of Pyrimidine Core: Start with a suitable pyrimidine derivative that contains bromine at the 6-position.
  2. Cyclopentyl Substitution: Introduce a cyclopentyl group at the 8-position through alkylation reactions.
  3. Piperazine Attachment: Finally, attach the piperazine moiety at the 2-position via nucleophilic substitution, ensuring that the piperazine nitrogen is appropriately substituted to enhance solubility and bioactivity.

These steps may involve various protective group strategies and purification processes to isolate the final compound in high purity .

Chemical Reactions Analysis

Reactions and Technical Details

The compound participates in several chemical reactions typical for heterocyclic compounds:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with strong nucleophiles, which may lead to various derivatives.
  2. Amide Bond Formation: The amino group can react with carboxylic acids or their derivatives to form amides, potentially modifying its pharmacological properties.
  3. Cyclization Reactions: Under certain conditions, it may also undergo cyclization to form more complex structures or derivatives that could exhibit enhanced biological activity.

These reactions are critical for modifying the compound's properties for medicinal chemistry applications .

Mechanism of Action

Process and Data

The mechanism of action for 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one primarily involves inhibition of cyclin-dependent kinases CDK4 and CDK6. By inhibiting these kinases, the compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation and potentially inducing apoptosis.

The pharmacological effects are mediated through:

  1. Binding Affinity: The compound binds competitively to ATP-binding sites on CDK4/6.
  2. Cell Cycle Arrest: This binding prevents phosphorylation of retinoblastoma protein (Rb), halting cell cycle progression from G1 to S phase.

Data from preclinical studies suggest that this mechanism effectively reduces tumor growth in models of breast cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one include:

PropertyValue
Boiling PointApproximately 682.2 °C
DensityApproximately 1.495 g/cm³
SolubilitySlightly soluble in aqueous acid; slightly soluble in DMSO (heated); slightly soluble in DMF (heated)
pKaApproximately 8.66
AppearanceOff-white to yellow solid

These properties are essential for understanding the compound's behavior in biological systems and its formulation in pharmaceutical applications .

Applications

Scientific Uses

The primary application of 6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-ylaMino]pyrido[2,3-d]pyrimidin-7-one lies in its role as an impurity related to Palbociclib, which is used in clinical settings for treating breast cancer by targeting specific cell cycle regulators. Additionally, ongoing research may explore its potential as a lead compound for developing new therapeutic agents aimed at other types of malignancies or diseases characterized by dysregulated cell proliferation.

Properties

Product Name

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride

Molecular Formula

C22H28BrCl2N7O

Molecular Weight

557.3 g/mol

InChI

InChI=1S/C22H26BrN7O.2ClH/c1-14-17-13-26-22(27-18-7-6-16(12-25-18)29-10-8-24-9-11-29)28-20(17)30(21(31)19(14)23)15-4-2-3-5-15;;/h6-7,12-13,15,24H,2-5,8-11H2,1H3,(H,25,26,27,28);2*1H

InChI Key

ZGJHGZMOXWSIHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)Br.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.